- Anticonvulsant sulfamate derivatives, United States, , ,

Cas no 97240-80-7 (N-Methyl Topiramate)

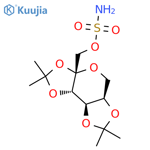

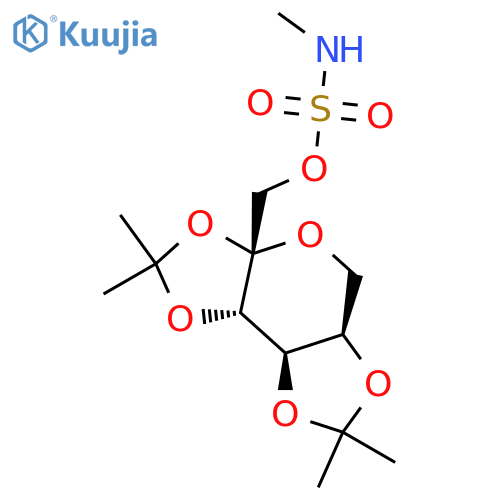

N-Methyl Topiramate structure

Nome del prodotto:N-Methyl Topiramate

N-Methyl Topiramate Proprietà chimiche e fisiche

Nomi e identificatori

-

- N-Methyl Topiramate

- TopiraMate N-Methyl IMpurity

- LDHJVCCWWXVXBN-DNJQJEMRSA-N

- 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose methylsulfamate

- Topiramate N-Methyl Impurity/2,3:4,5-bis-O-(1-Methylethylidene)-β-D-fructopyranose 1-(N-methylsulfamate)

- β-D-Fructopyranose, 2,3:4,5-bis-O-(1-methylethylidene)-, 1-(N-methylsulfamate)

- Topiramate Impurity 11

- N-methyl Topiramate Impurity

- 5H-Bis[1,3]dioxolo[4,5-b:4′,5′-d]pyran, β-D-fructopyranose deriv. (ZCI)

- D

- β-D-Fructopyranose, 2,3:4,5-bis-O-(1-methylethylidene)-, methylsulfamate (9CI)

- 97240-80-7

- ((3aS,5aR,8aR,8bS)-2,2,7,7-Tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-3a-yl)methyl methylsulfamate

- SCHEMBL3137624

- [(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-methylsulfamate

- N-Methyltopiramate

- 2,3:4,5-bis-O-(1-Methylethylidene)-beta-D-Fructopyranose 1-(N-Methylsulfamate); 2,3:4,5-bis-O-(1-methylethylidene)-beta-D-fructopyranose Methylsulfamate; 5H-Bis[1,3]dioxolo[4,5-b:4',5'-d]pyran beta-D-Fructopyranose deriv.

- CHEMBL316113

-

- Inchi: 1S/C13H23NO8S/c1-11(2)19-8-6-17-13(7-18-23(15,16)14-5)10(9(8)20-11)21-12(3,4)22-13/h8-10,14H,6-7H2,1-5H3/t8-,9-,10+,13+/m1/s1

- Chiave InChI: LDHJVCCWWXVXBN-DNJQJEMRSA-N

- Sorrisi: C([C@]12OC(C)(C)O[C@H]1[C@@H]1OC(C)(C)O[C@@H]1CO2)OS(=O)(=O)NC

Proprietà calcolate

- Massa esatta: 353.11443787g/mol

- Massa monoisotopica: 353.11443787g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 9

- Conta atomi pesanti: 23

- Conta legami ruotabili: 4

- Complessità: 571

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 4

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 110Ų

- XLogP3: -0.4

N-Methyl Topiramate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | M330295-250mg |

N-Methyl Topiramate |

97240-80-7 | 250mg |

$ 1777.00 | 2023-09-07 | ||

| TRC | M330295-25mg |

N-Methyl Topiramate |

97240-80-7 | 25mg |

$ 234.00 | 2023-09-07 | ||

| Apollo Scientific | BICL5051-100mg |

N-Methyl-Topiramate |

97240-80-7 | 95% | 100mg |

£962.00 | 2025-02-21 | |

| Biosynth | MT59564-500 mg |

Topiramate N-methyl impurity |

97240-80-7 | 500MG |

$3,811.50 | 2023-01-03 | ||

| Biosynth | MT59564-50 mg |

Topiramate N-methyl impurity |

97240-80-7 | 50mg |

$952.88 | 2023-01-03 | ||

| Biosynth | MT59564-25 mg |

Topiramate N-methyl impurity |

97240-80-7 | 25mg |

$571.73 | 2023-01-03 | ||

| Apollo Scientific | BICL5051-25mg |

N-Methyl-Topiramate |

97240-80-7 | 95% | 25mg |

£347.00 | 2025-02-21 | |

| Biosynth | MT59564-250 mg |

Topiramate N-methyl impurity |

97240-80-7 | 250MG |

$2,541.00 | 2023-01-03 | ||

| A2B Chem LLC | AX44532-50mg |

Topiramate N-methyl impurity |

97240-80-7 | 50mg |

$1038.00 | 2023-12-29 | ||

| A2B Chem LLC | AX44532-100mg |

Topiramate N-methyl impurity |

97240-80-7 | 100mg |

$1600.00 | 2023-12-29 |

N-Methyl Topiramate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Catalysts: Potassium fluoride Solvents: Acetonitrile ; 48 h, 80 °C

Riferimento

- The first general protocol for N-monoalkylation of sulfamate esters: benign synthesis of N-alkyl Topiramate (anticonvulsant drug) derivatives, Journal of Sulfur Chemistry, 2015, 36(5), 463-470

Metodo di produzione 3

Condizioni di reazione

Riferimento

- Anticonvulsant sugar sulfamates. Potent cyclic sulfate and cyclic sulfite analogs of topiramate, Bioorganic & Medicinal Chemistry Letters, 1993, 3(12), 2653-6

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 25 °C; 2 h, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 25 °C

Riferimento

- Regioselective C(sp3)-H alkylation of a fructopyranose derivative by 1,6-HAT, Organic & Biomolecular Chemistry, 2021, 19(14), 3124-3127

Metodo di produzione 5

Condizioni di reazione

1.1 Solvents: Tetrahydrofuran , Water ; 0 °C; 8 h, rt

Riferimento

- Synthesis of two impurities of anti-epilepsy drug topiramate, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(1), 39-41

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide

Riferimento

- Anticonvulsant O-alkyl sulfamates. 2,3:4,5-Bis-O-(1-methylethylidene)-β-D-fructopyranose sulfamate and related compounds, Journal of Medicinal Chemistry, 1987, 30(5), 880-7

N-Methyl Topiramate Raw materials

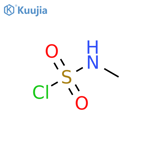

- Methylsulfamoyl chloride

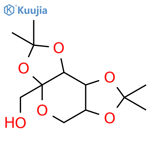

- 2,3:4,5-Di-O-isopropylidene-b-D-fructopyranose

- 2,3:4,5-bis-O-(1-Methylethylidene)-1-chlorosulfate β-D-Fructopyranose (Technical Grade)

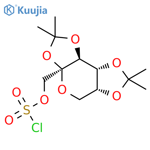

- Topiramate

N-Methyl Topiramate Preparation Products

N-Methyl Topiramate Letteratura correlata

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352

-

Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

97240-80-7 (N-Methyl Topiramate) Prodotti correlati

- 1261794-11-9(2-Chloromethyl-3-fluoro-2'-(trifluoromethoxy)biphenyl)

- 203268-63-7(5-(3-Fluoro-phenyl)-1,3,4oxadiazole-2-thiol)

- 469898-10-0((Z)-4-(4-Bromobenzylidene)-2-phenyloxazol-5(4H)-one)

- 2025700-20-1(1-methyl-5-{4H,5H,6H,7H-thieno3,2-cpyridin-4-yl}-1H-imidazole)

- 2548995-18-0(4-methyl-1-[(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole)

- 222541-76-6(4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl Chloride)

- 1455479-34-1(methyl 1-(pyridin-3-yl)methylpiperidine-4-carboxylate)

- 899988-46-6(1,3,6,7-tetramethyl-8-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 959123-24-1((1s,2s)-2-(4-bromobenzoyl)cyclopentane-1-carboxylic Acid)

- 1804486-63-2(2-Cyano-4-(difluoromethyl)pyridine-5-methanol)

Fornitori consigliati

Synrise Material Co. Ltd.

Membro d'oro

CN Fornitore

Grosso

Shanghai Xinsi New Materials Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.

Membro d'oro

CN Fornitore

Reagenti

Suzhou Senfeida Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Hubei Changfu Chemical Co., Ltd.

Membro d'oro

CN Fornitore

Grosso